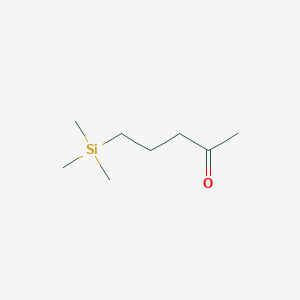
5-(Trimethylsilyl)-2-pentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trimethylsilyl)-2-pentanone is an important compound used in scientific research for various purposes. It is a colorless liquid with a fruity odor, also known as TMS pentanone. This compound is widely used in organic chemistry as a reagent and intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 5-(Trimethylsilyl)-2-pentanone is not well understood. However, it is believed that it acts as a nucleophile and forms covalent bonds with other molecules, thereby facilitating the synthesis of complex organic compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 5-(Trimethylsilyl)-2-pentanone. However, it is known to be a non-toxic compound and does not have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(Trimethylsilyl)-2-pentanone in lab experiments include its high reactivity, low toxicity, and ease of handling. However, its limitations include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 5-(Trimethylsilyl)-2-pentanone. Some of these include the development of new synthetic routes for its preparation, the exploration of its potential applications in the field of medicine and agriculture, and the investigation of its mechanism of action and biochemical effects.
In conclusion, 5-(Trimethylsilyl)-2-pentanone is an important compound used in scientific research for various purposes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is necessary to fully understand its potential applications in various fields.
Synthesemethoden
The synthesis of 5-(Trimethylsilyl)-2-pentanone can be achieved by reacting 2-pentanone with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction takes place at room temperature and yields 5-(Trimethylsilyl)-2-pentanone pentanone as a product.
Wissenschaftliche Forschungsanwendungen
5-(Trimethylsilyl)-2-pentanone is used in various scientific research applications such as in the synthesis of natural products, pharmaceuticals, and agrochemicals. It is also used as a reagent in the preparation of chiral compounds and as a building block in the synthesis of complex molecules.
Eigenschaften
CAS-Nummer |
17012-93-0 |
|---|---|
Produktname |
5-(Trimethylsilyl)-2-pentanone |
Molekularformel |
C8H18OSi |
Molekulargewicht |
158.31 g/mol |
IUPAC-Name |
5-trimethylsilylpentan-2-one |
InChI |
InChI=1S/C8H18OSi/c1-8(9)6-5-7-10(2,3)4/h5-7H2,1-4H3 |
InChI-Schlüssel |
RMKUISBOQBLXGY-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC[Si](C)(C)C |
Kanonische SMILES |
CC(=O)CCC[Si](C)(C)C |
Synonyme |
5-(Trimethylsilyl)-2-pentanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



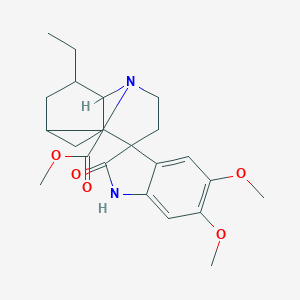


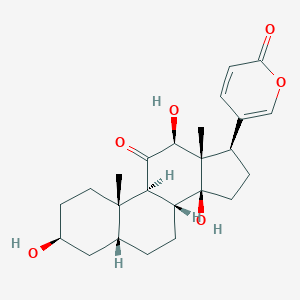




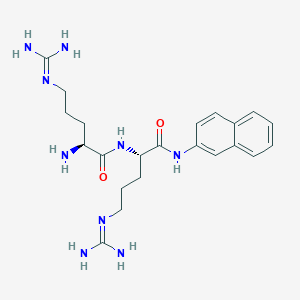
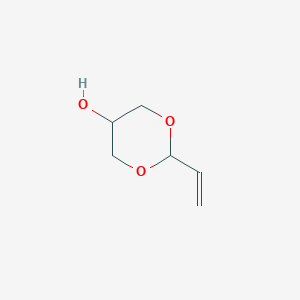
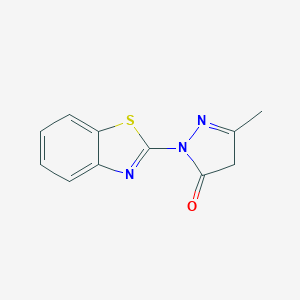
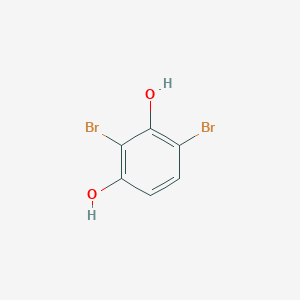
![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)
![2-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B103111.png)